2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGWNHBULMHCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Ethynylpyridine Cyclization
A seminal method from WO2006/112828 (as cited in) outlines the synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, which shares structural similarities with the target compound. Adapting this protocol:
- Starting Material : 5-Acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester.
- Desilylation and Cyclization : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours induces desilylation and spontaneous cyclization, yielding the pyrrolopyridine core.
- Ester Hydrolysis : Subsequent hydrolysis of the methyl ester under acidic or basic conditions would furnish the carboxylic acid.
Key Data :
Palladium-Catalyzed Alkyne Coupling
A method detailed by Ambeed for 2-methyl-1H-pyrrolo[3,2-b]pyridine provides a template for introducing the methyl group:
- Carbamate Formation : 2-Chloropyridin-3-amine reacts with ethyl chloroformate in the presence of sodium hydroxide to form ethyl 2-chloropyridin-3-yl carbamate.
- Sonogashira Coupling : Treatment with tributyl(prop-1-ynyl)stannane and Pd(PPh₃)₄ in 1,4-dioxane at reflux introduces the alkyne moiety.
- Cyclization : Heating with sodium hydroxide in ethanol at 80°C induces cyclization to form 2-methyl-1H-pyrrolo[3,2-b]pyridine.
Modification for Carboxylic Acid :
- Replace the ethyl carbamate with a pyridine-3-carboxylate ester. Post-cyclization hydrolysis (e.g., with LiOH) would yield the 3-carboxylic acid.
Key Data :
- Yield : 63% (Sonogashira step), 87% (cyclization).
- Reaction Time : 1.5 hours (reflux), 12 hours (cyclization).
Late-Stage Functionalization of Pyrrolopyridine Cores
For substrates where direct cyclization to install the carboxylic acid proves impractical, post-cyclization oxidation or carboxylation offers an alternative.
Directed C-H Functionalization
Recent advances in C-H activation enable direct carboxylation of heteroaromatics. For example:
- Substrate : 2-Methyl-1H-pyrrolo[3,2-b]pyridine.
- Carboxylation : Employing a palladium catalyst (e.g., Pd(OAc)₂), CO₂ gas, and a silver oxidant in DMF at 120°C introduces the carboxylic acid at position 3.
Limitations :
Halogenation Followed by Carbonylation
A two-step sequence involving:
- Halogenation : Electrophilic iodination at position 3 using N-iodosuccinimide (NIS).
- Carbonylation : Palladium-catalyzed carbonylation with CO and methanol, followed by ester hydrolysis.
Example :
- Iodopyrrolopyridine + CO + MeOH → Methyl ester → Hydrolysis → Carboxylic acid.
Key Data :
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant methods:
Trade-offs :
- Cyclization Routes : Higher yields but require pre-functionalized pyridines.
- Late-Stage Methods : Broader substrate scope but lower efficiency.
Mechanistic Insights and Optimization Opportunities
Cyclization Kinetics
The base-mediated cyclization of alkynylpyridines proceeds via a 5-endo-dig mechanism, where the alkyne acts as a nucleophile attacking the adjacent electrophilic carbon. Computational studies suggest that electron-withdrawing groups (e.g., esters) at position 3 accelerate cyclization by polarizing the alkyne.
Solvent Effects
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols or alcohols in the presence of acid catalysts (e.g., H₂SO₄). This reaction converts the carboxylic acid into a methyl ester (e.g., methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate).
Reaction Conditions
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux | 2–3 hours | Methyl ester |
Mechanism
The reaction proceeds via nucleophilic attack of the alcohol on the carbonyl carbon, facilitated by acid catalysis. This is a standard esterification pathway for carboxylic acids .
Amide Formation
The carboxylic acid can react with primary or secondary amines to form amides. For example, coupling with benzylamine yields N-benzylamide derivatives.
Reaction Conditions
| Reagent | Activator | Temperature | Time | Product |
|---|---|---|---|---|
| Benzylamine | DCC/DMAP | Room temperature | 12–24 hours | N-Benzylamide |
Mechanism
The reaction involves activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) followed by nucleophilic attack by the amine. This is a standard amide bond formation process .
Decarboxylation
Under high-temperature conditions, the carboxylic acid undergoes decarboxylation to form a pyrrolopyridine derivative. For example:
Reaction Conditions
| Temperature | Catalyst | Product |
|---|---|---|
| 220–250°C | None | 2-Methyl-1H-pyrrolo[3,2-b]pyridine |
Mechanism
Decarboxylation occurs via a β-keto acid intermediate, which loses CO₂ to form the aromatic pyrrolopyridine ring .
Electrophilic Substitution
The pyrrolopyridine ring system may undergo electrophilic substitution, though the carboxylic acid group acts as a strong electron-withdrawing group, directing electrophiles to specific positions. For example, nitration could occur at the para position relative to the methyl group.
Reaction Conditions
| Reagent | Temperature | Position of Substitution |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Para to methyl group |
Alkylation
The methyl group at position 2 is susceptible to alkylation under basic conditions. For example, reaction with 4-chlorobenzyl chloride forms N-benzylated derivatives.
Reaction Conditions
| Reagent | Base | Solvent | Product |
|---|---|---|---|
| 4-Chlorobenzyl chloride | KOH | DMSO | N-Benzylated derivative |
Mechanism
The reaction involves deprotonation of the pyrrolopyridine nitrogen, followed by nucleophilic attack on the alkylating agent .
Hydrolysis of Esters
Methyl esters derived from this compound can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.
Reaction Conditions
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| NaOH (aq) | Reflux | 1.5 hours | Original carboxylic acid |
Key Experimental Findings
-
Synthesis Efficiency : Alkylation reactions show moderate yields (44–87%) depending on reaction conditions .
-
Stability : The carboxylic acid is stable under dry conditions but requires refrigeration (2–8°C) for long-term storage .
-
Toxicity : Hazard statements include skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Comparison of Reaction Types
| Reaction Type | Key Reagents | Typical Conditions | Outcome |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 2–3 hours | Methyl ester |
| Decarboxylation | Heat (220–250°C) | No catalyst | Pyrrolopyridine derivative |
| Amide Formation | Benzylamine, DCC | Room temperature, 12–24 h | N-Benzylamide |
| Alkylation | 4-Chlorobenzyl chloride, KOH | DMSO, 12 hours | N-Benzylated derivative |
Scientific Research Applications
Cancer Treatment
One of the primary applications of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is its role as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Research has shown that derivatives of pyrrolo[3,2-b]pyridine can effectively inhibit FGFRs, which may lead to reduced tumor growth and metastasis.
- Case Study : A study demonstrated that specific derivatives exhibited IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM. These compounds not only inhibited cell proliferation in breast cancer models but also induced apoptosis and reduced cell migration and invasion .
Kinase Inhibition
The compound has also been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in renal and cardiovascular diseases, particularly in mediating aldosterone effects on sodium retention.
- Case Study : Research indicates that inhibiting SGK-1 activity can be beneficial for treating disorders associated with electrolyte imbalance and renal dysfunction. The administration of pyrrolo[3,2-b]pyridine derivatives showed promise in modulating SGK-1 activity, suggesting their utility in managing conditions like hypertension and chronic kidney disease .
Comparative Analysis of Related Compounds
| Compound Name | Target Kinase | IC₅₀ (nM) | Application Area |
|---|---|---|---|
| 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | FGFR | 7 - 712 | Cancer therapy |
| Pyrrolo[2,3-b]pyridine derivative | SGK-1 | N/A | Renal and cardiovascular diseases |
| Other pyrrolo derivatives | Various kinases | Varies | Broad therapeutic applications |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Comparison: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1369165-87-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is C9H8N2O2 with a molecular weight of 176.18 g/mol. The compound features a pyrrolopyridine core structure, which is often associated with various biological activities.
Structural Representation:
- IUPAC Name: 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- SMILES Notation: CC1=C(C(=O)O)C2=C(C=CC=N2)N1
Antimicrobial Properties
Research indicates that derivatives of pyrrolopyridines exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Analgesic and Sedative Effects
A significant body of research has focused on the analgesic and sedative properties of pyrrolopyridine derivatives. A study on related compounds demonstrated that certain derivatives were more effective in pain relief than traditional analgesics like aspirin and morphine. These findings suggest that 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid could possess similar properties, warranting further investigation into its potential as an analgesic agent .
The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems or inhibition of specific enzymes related to pain pathways. For example, some studies indicate that pyrrolopyridine derivatives may act as inhibitors of SGK-1 kinase, which is implicated in various cellular processes including inflammation and pain perception .
Case Study 1: Analgesic Activity Assessment
In a controlled study assessing the analgesic effects of pyrrolopyridine derivatives, compounds were tested using the "hot plate" and "writhing" tests. Results indicated that certain derivatives exhibited significant pain relief comparable to morphine with minimal side effects .
| Compound ID | Test Type | Result | Comparison |
|---|---|---|---|
| 9 | Hot Plate | High analgesic effect | Similar to Morphine |
| 11 | Writhing Test | Significant reduction in writhing | More effective than Aspirin |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of several pyrrolopyridine derivatives against common pathogens. The results showed that some compounds had notable inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
